(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(quinoxalin-6-yl)methanone
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Overview
Description
(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(quinoxalin-6-yl)methanone is a useful research compound. Its molecular formula is C19H18N4OS and its molecular weight is 350.44. The purity is usually 95%.
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(quinoxalin-6-yl)methanone typically involves multi-step processes. One common approach starts with the preparation of the thienopyridine and quinoxaline precursors, followed by their condensation through a series of reactions. For instance, an initial cyclization of 2-aminothiophene with an appropriate aldehyde yields the thienopyridine core. Concurrently, the quinoxaline moiety can be synthesized by condensation of o-phenylenediamine with a 1,2-diketone.
Industrial Production Methods: In an industrial setting, the preparation scales up using robust reaction conditions. Often, the reactions are conducted under controlled temperatures and pressures to ensure high yields and purity. Advanced techniques such as microwave-assisted synthesis or flow chemistry might be employed to optimize reaction times and improve efficiency.
Chemical Reactions Analysis
Types of Reactions: (3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(quinoxalin-6-yl)methanone undergoes various chemical reactions, primarily driven by the functional groups present in its structure. It can participate in oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Oxidizing agents like potassium permanganate or chromium trioxide can oxidize specific sites within the compound. Reducing agents such as lithium aluminum hydride can reduce ketone or imine functionalities. Substitution reactions often involve nucleophiles or electrophiles, depending on the desired modifications.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxidized derivatives at specific positions, while reduction could produce alcohol or amine derivatives.
Scientific Research Applications
Chemistry: In chemistry, (3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(quinoxalin-6-yl)methanone serves as a versatile intermediate for synthesizing more complex molecules. Its unique structure allows for diverse modifications, making it valuable in designing novel compounds.
Biology: The compound's potential biological activities are of great interest. It has been studied for its interaction with various biological targets, including enzymes and receptors. This interaction could lead to the development of new therapeutic agents.
Medicine: In medicine, research focuses on the compound's pharmacological properties. It might exhibit anti-inflammatory, antimicrobial, or anticancer activities, making it a candidate for drug development.
Industry: Industrially, the compound could be utilized in the synthesis of specialized materials or as a building block for developing advanced materials with specific properties.
Mechanism of Action: The mechanism by which this compound exerts its effects involves its interaction with molecular targets such as enzymes or receptors. Its unique structure allows it to bind specifically to these targets, modulating their activity and leading to various biological responses. Pathways involved could include signaling cascades or metabolic processes.
Comparison with Similar Compounds
Similar Compounds: Several compounds share structural similarities with (3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(quinoxalin-6-yl)methanone, such as those containing thienopyridine or quinoxaline moieties. Examples include thienopyridine-based antiplatelet drugs and quinoxaline derivatives with antimicrobial properties.
With its versatile chemistry and promising applications, this compound stands out as a valuable entity in scientific research and industrial applications.
Properties
IUPAC Name |
[3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidin-1-yl]-quinoxalin-6-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4OS/c24-19(13-1-2-16-17(9-13)21-6-5-20-16)23-11-15(12-23)22-7-3-18-14(10-22)4-8-25-18/h1-2,4-6,8-9,15H,3,7,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAEGGRYKISFKFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC=C2)C3CN(C3)C(=O)C4=CC5=NC=CN=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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